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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of ¹³C₆-Labeled 1,6-Anhydro-β-D-galactose

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing uniformly carbon-13 labeled 1,6-anhydro-β-D-galactos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing uniformly carbon-13 labeled 1,6-anhydro-β-D-galactose (¹³C₆-1,6-anhydro-β-D-galactopyranose). This isotopically labeled carbohydrate is a valuable tool in glycobiology, enabling detailed mechanistic studies of metabolic pathways and carbohydrate-protein interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This document details the strategic considerations for adapting established synthetic methods to a fully labeled, expensive starting material, focusing on a robust pathway from ¹³C₆-D-galactose. Detailed experimental protocols, characterization methodologies, and applications are discussed to provide researchers with the necessary knowledge to successfully synthesize and utilize this important molecule.

Introduction: The Significance of ¹³C₆-Labeled 1,6-Anhydro-β-D-galactose

1,6-Anhydro-β-D-galactose is a conformationally constrained bicyclic sugar that serves as a versatile building block in carbohydrate chemistry.[1] Its rigid structure provides stereo- and regiochemical control in glycosylation reactions, making it a valuable precursor for the synthesis of complex oligosaccharides and glycoconjugates.

The incorporation of a uniform ¹³C-label across the entire carbon skeleton (¹³C₆) transforms this structural motif into a powerful probe for biological investigations. Stable isotope labeling allows for the unambiguous tracing of metabolic fates and provides enhanced sensitivity and resolution in NMR and mass spectrometry analyses.[2][3] For drug development professionals, ¹³C₆-labeled 1,6-anhydro-β-D-galactose and its derivatives can be instrumental in studying the pharmacokinetics and metabolism of carbohydrate-based therapeutics.

This guide focuses on the chemical synthesis of ¹³C₆-labeled 1,6-anhydro-β-D-galactose, a process that requires careful planning and execution due to the high cost of the ¹³C₆-D-galactose starting material. The presented pathway is designed to be high-yielding and reproducible.

Strategic Synthesis Pathway

The synthesis of 1,6-anhydro-β-D-galactose from D-galactose involves an intramolecular cyclization. Several methods have been reported for the unlabeled compound, including acid-catalyzed dehydration and pyrolysis.[1][4] However, for a precious starting material like ¹³C₆-D-galactose, a more controlled and higher-yielding approach is necessary. The most reliable methods typically involve the formation of a good leaving group at the anomeric position and a free hydroxyl group at C-6, followed by base-induced intramolecular displacement.

The chosen pathway involves a two-step process starting from commercially available ¹³C₆-D-galactose:

  • Per-O-acetylation: Protection of all hydroxyl groups as acetates to facilitate subsequent reactions and improve solubility in organic solvents.

  • Intramolecular Cyclization: Conversion of the peracetylated galactose to a glycosyl bromide, followed by a selective de-O-acetylation at the C-6 position and subsequent base-mediated cyclization to form the 1,6-anhydro bridge.

This approach offers good yields and is amenable to the small-scale synthesis often required for labeled compounds.

Overall Synthetic Scheme

Synthetic Pathway for 13C6-1,6-anhydro-beta-D-galactose start ¹³C₆-D-Galactose intermediate1 ¹³C₆-Penta-O-acetyl-β-D-galactopyranose start->intermediate1 Ac₂O, Pyridine intermediate2 ¹³C₆-2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide intermediate1->intermediate2 HBr in AcOH intermediate3 ¹³C₆-2,3,4-Tri-O-acetyl-1,6-anhydro-β-D-galactose intermediate2->intermediate3 Base (e.g., DBU) final_product ¹³C₆-1,6-Anhydro-β-D-galactose intermediate3->final_product NaOMe in MeOH

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Exploratory

Mechanism of Formation of 1,6-Anhydro-β-D-Galactose-13C6: A Comprehensive Technical Guide

Executive Summary 1,6-Anhydro-β-D-galactose-13C6 (Levogalactosan-13C6) is a highly specialized, isotopically labeled anhydrosugar. It serves as a gold-standard internal standard in gas chromatography-mass spectrometry (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6-Anhydro-β-D-galactose-13C6 (Levogalactosan-13C6) is a highly specialized, isotopically labeled anhydrosugar. It serves as a gold-standard internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the source apportionment of biomass burning aerosols and advanced metabolic tracing. The uniform ^13C labeling induces a mass shift of +6 Da, which is critical for preventing isotopic overlap with endogenous galactans and ensuring absolute quantification accuracy.

This whitepaper elucidates the core chemical mechanisms governing its formation—ranging from classical thermal depolymerization to modern dehydrative condensation—and provides self-validating experimental protocols designed to maximize yield while preserving isotopic fidelity.

Mechanistic Pathways of Formation

Thermal Depolymerization (Pyrolysis Mechanism)

The pyrolytic formation of 1,6-anhydro sugars from polysaccharides involves a complex interplay of phase changes and heat transfer[1]. When uniformly labeled galactan-13C6 is subjected to fast pyrolysis, it undergoes a concerted reaction mechanism.

The process initiates with the heterolytic or homolytic cleavage of the glycosidic bonds[2]. During the subsequent depropagation phase, the lone pair of electrons on the C6-hydroxyl group nucleophilically attacks the anomeric C1 carbon. This intramolecular cyclization expels the adjacent polymer chain (or a water molecule, if starting from a monosaccharide), forming the characteristic 1,6-anhydro bridge. The stereochemical constraints of this bicyclic system dictate that the resulting molecule strictly adopts the β-D-configuration, as the α-anomer cannot accommodate the severe 1,3-diaxial-like steric strain.

Pyrolysis_Mechanism N1 Galactan-13C6 Polymer N2 Thermal Depolymerization (>300°C, Vacuum) N1->N2 N3 Glycosidic Bond Cleavage (Initiation) N2->N3 N4 Concerted C6-OH Attack (Depropagation) N3->N4 Heterolytic/Homolytic Shift N5 1,6-Anhydro-β-D-galactose-13C6 (Levogalactosan) N4->N5 -H2O / -Monomer

Figure 1: Pyrolytic depolymerization pathway of galactan-13C6 to levogalactosan-13C6.

Acid-Catalyzed Vacuum Dehydration

Historically, 1,6-anhydro-β-D-galactopyranose was synthesized via the action of aqueous acid on D-galactose[3]. In an acidic medium, D-galactose-13C6 exists in a dynamic equilibrium between its open-chain, furanose, and pyranose forms.

By applying high temperatures under strict vacuum conditions, the equilibrium is driven forward via Le Chatelier's principle. The acid protonates the anomeric hydroxyl group, creating a superior leaving group (water) and forming a transient oxocarbenium ion. The C6-OH then attacks this electrophilic center. The continuous vacuum removal of water prevents the reverse hydrolysis reaction, trapping the molecule in its thermodynamically stable 1,6-anhydro form.

Direct Dehydrative Condensation (The DMC Method)

Modern synthetic protocols bypass the harsh, low-yield conditions of pyrolysis by employing 2-chloro-1,3-dimethylimidazolinium chloride (DMC). This reagent enables the direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses in aqueous media, as demonstrated by[4].

Causality of Reagent Choice: Unprotected sugars typically require exhaustive protection/deprotection workflows to prevent unwanted side reactions. DMC circumvents this by selectively activating the anomeric hydroxyl group. The addition of a base neutralizes the generated HCl, stabilizing the DMC-activated anomeric intermediate. The spatial proximity of the C6-OH in the ^4C_1 chair conformation facilitates a rapid intramolecular nucleophilic substitution, yielding 1,6-anhydro-β-D-galactose-13C6 with high stereoselectivity while perfectly preserving the ^13C isotopic integrity.

DMC_Mechanism A D-Galactose-13C6 (Unprotected) B DMC Activation (Anomeric OH) A->B DMC, Base 0°C C Activated Intermediate (C1-O-DMC) B->C -HCl D Intramolecular Attack (C6-OH to C1) C->D Conformation Shift E 1,6-Anhydro-β-D- galactose-13C6 D->E -DMC derivative

Figure 2: DMC-mediated intramolecular dehydration mechanism for 1,6-anhydro-β-D-galactose-13C6.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation steps to confirm the reaction trajectory in real-time.

Protocol A: DMC-Mediated Direct Synthesis

Objective: Synthesize 1,6-anhydro-β-D-galactose-13C6 from unprotected D-galactose-13C6 with high yield and zero isotopic scrambling.

  • Preparation: Dissolve 1.0 eq of D-galactose-13C6 in a minimal volume of an aqueous solvent system (Water/Acetonitrile 1:1 v/v).

  • Thermal Control & Activation: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperatures kinetically suppress intermolecular glycosylation (oligomerization), heavily favoring the desired intramolecular cyclization.

  • Reagent Addition: Add 3.0 eq of triethylamine (Et3N), followed by the dropwise addition of 1.2 eq of DMC.

    • Causality: Et3N acts as an acid scavenger, neutralizing the HCl byproduct and driving the formation of the activated C1-O-DMC intermediate.

  • Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. Monitor the disappearance of the D-galactose-13C6 starting material via Thin-Layer Chromatography (TLC) using an eluent of DCM/MeOH (4:1). The distinct formation of a higher Rf​ spot confirms successful anhydro bridge formation.

  • Purification: Quench the reaction with 1 mL of distilled water. Concentrate under reduced pressure and purify the residue via flash column chromatography (Silica gel) to isolate the pure product.

Protocol B: Acid-Catalyzed Vacuum Dehydration

Objective: Form the 1,6-anhydro bridge via thermodynamic control using classical dehydration[3].

  • Preparation: Suspend D-galactose-13C6 in a dilute catalytic solution of H2SO4 (0.05 M).

  • Dehydration Setup: Transfer the mixture to a vacuum sublimation apparatus. Apply a high vacuum (< 0.1 Torr).

  • Heating: Gradually heat the apparatus to 150–160 °C.

    • Causality: The intense heat provides the activation energy necessary for oxocarbenium formation. Simultaneously, the vacuum immediately removes the water byproduct, exploiting Le Chatelier's principle to prevent the hydrolysis of the newly formed levogalactosan-13C6.

  • Collection: Collect the sublimated 1,6-anhydro-β-D-galactose-13C6 crystals directly from the cold finger of the apparatus.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the primary formation mechanisms, aiding researchers in selecting the optimal workflow based on yield, scalability, and isotopic safety.

Formation MechanismStarting PrecursorTypical Yield (%)Reaction TimeIsotopic Scrambling RiskIdeal Scalability
Thermal Pyrolysis Galactan-13C610 - 30%< 1 hourLowHigh (Industrial)
Acid-Catalysis D-Galactose-13C640 - 50%4 - 6 hoursModerateMedium (Pilot)
DMC-Mediated D-Galactose-13C685 - 95%2 - 3 hoursZeroHigh (Lab Scale)

References

  • Tanaka, T., Huang, W. C., Noguchi, M., Kobayashi, A., & Shoda, S. (2009). Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride. Tetrahedron Letters, 50(16), 1839-1841. URL:[Link]

  • Richtmyer, N. K. (1958). The formation of 1,6-anhydro-alpha-D-galactofuranose and 1,6-anhydro beta-D-galactopyranose by the action of acid on D-galactose. Archives of Biochemistry and Biophysics, 78(2), 376-385. URL: [Link]

  • Fabbri, D., Torri, C., & Baronti, S. (2020). Levoglucosan: a promising platform molecule? Green Chemistry (RSC Publishing). URL:[Link]

  • Pecha, M. B., et al. (2015). Understanding and controlling lignocellulosic pyrolysis for the production of renewable fuel and chemical precursors. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using 1,6-Anhydro-beta-D-galactose-13C6 as an internal standard

Advanced Analytical Protocol: Isotope Dilution Mass Spectrometry using 1,6-Anhydro- β -D-galactose- 13 C 6​ Executive Summary 1,6-Anhydro- β -D-galactose (Galactosan) is a critical monosaccharide anhydride utilized globa...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Protocol: Isotope Dilution Mass Spectrometry using 1,6-Anhydro- β -D-galactose- 13 C 6​

Executive Summary

1,6-Anhydro- β -D-galactose (Galactosan) is a critical monosaccharide anhydride utilized globally as a highly specific molecular tracer. Formed during the thermal degradation (pyrolysis) of hemicellulose, it is widely used in environmental science to apportion biomass burning sources in atmospheric aerosols[1] and lake sediments [2]. Recently, it has also been identified in human exhaled breath as a volatile organic compound (VOC) of interest for clinical metabolomics [3].

To achieve absolute quantitative accuracy in complex matrices—which are notoriously prone to ion suppression and extraction losses—the implementation of Isotope Dilution Mass Spectrometry (IDMS) is required. This application note details the authoritative protocol for utilizing 1,6-Anhydro- β -D-galactose- 13 C 6​ as an internal standard (IS) across both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms.

Mechanistic Grounding: The Causality of Experimental Design

Why 1,6-Anhydro- β -D-galactose- 13 C 6​ ?

Quantifying polar organic compounds in complex matrices like PM 2.5​ (particulate matter) or breath condensates presents severe analytical challenges. Matrix components co-elute with the target analyte, competing for charge in the electrospray ionization (ESI) source and causing unpredictable signal suppression.

By utilizing a fully 13 C-labeled internal standard ( 13 C 6​ -Galactosan), we deploy a molecule that is chemically and physically indistinguishable from the native analyte, yet mass-resolved by the spectrometer.

  • Chromatographic Causality: Unlike deuterated standards, which can exhibit slight retention time shifts due to the weaker dispersion forces of deuterium, 13 C-labeled standards perfectly co-elute with their native counterparts.

  • Ionization Causality: Because the native analyte and the IS enter the mass spectrometer's source at the exact same moment, they experience identical matrix suppression. The ratio of their signals remains absolutely constant, rendering the final quantification immune to matrix effects.

IDMS_Mechanism cluster_sample Sample Matrix N1 Native Galactosan (12C) Unknown Concentration N3 Co-elution in Chromatography (Identical Retention Time) N1->N3 N2 13C6-Galactosan (IS) Known Concentration N2->N3 N4 Ion Source (ESI / EI) (Identical Ion Suppression) N3->N4 N5 Mass Analyzer Separation (m/z 161.0455 vs 167.0657) N4->N5 Ratio remains constant

Figure 1: Mechanism of Isotope Dilution Mass Spectrometry mitigating matrix effects.

Quantitative Data & Instrument Parameters

To successfully execute this protocol, the analytical system must be tuned to the specific physicochemical properties of the labeled and unlabeled species.

Table 1: Physicochemical & Mass Spectrometry Properties

PropertyNative Galactosan 13 C 6​ -Galactosan (IS)
Molecular Formula C 6​ H 10​ O 5​ 13 C 6​ H 10​ O 5​
Molecular Weight 162.14 g/mol 168.09 g/mol
LC-HRMS (ESI-) Ion[M-H] m/z 161.0455m/z 167.0657
Chromatographic Behavior Co-elutesCo-elutes

Table 2: Methodological Comparison (LC-HRMS vs. GC-MS)

ParameterLC-HRMS (ESI-)GC-MS (EI)
Sample Derivatization Not requiredMandatory (Silylation to TMS ethers)
Extraction Solvent Tetrahydrofuran (THF) or WaterAcetonitrile or THF (Strictly water-free)
Analytical Resolution High (Resolves isobaric interferences)Moderate (Relies heavily on chromatography)

Analytical Workflow & Protocol

The following protocol is optimized for the extraction of galactosan from quartz fiber filters (used in aerosol sampling) but can be adapted for solid biological matrices or sediment cores [4].

AnalyticalWorkflow A Sample Collection (PM2.5 Quartz Filter) B IS Spiking (13C6-Galactosan) A->B C Ultrasonic Extraction (THF / Acetonitrile) B->C Corrects for recovery loss D Filtration & Concentration C->D E Silylation (BSTFA + TMCS) D->E Non-aqueous pathway G LC-HRMS Analysis D->G Direct injection pathway F GC-MS Analysis E->F

Figure 2: Analytical workflow for galactosan quantification using LC-HRMS and GC-MS pathways.

Step 1: Internal Standard Spiking (Critical Timing)
  • Procedure: Punch a standardized area (e.g., 1.5 cm 2 ) from the quartz fiber filter. Before adding any solvent , spike the filter punch directly with a known concentration of 13 C 6​ -Galactosan (e.g., 50 μ L of a 1 μ g/mL solution).

  • Causality: Spiking prior to extraction is the most critical step in IDMS. It ensures the internal standard undergoes the exact same physical and chemical micro-environments as the native analyte. Any galactosan permanently adsorbed to the filter matrix or lost during transfer will be mirrored by the IS, preserving the quantitative ratio.

Step 2: Solvent Extraction
  • Procedure: Submerge the spiked filter in 2.0 mL of Tetrahydrofuran (THF) or Acetonitrile. Agitate via ultrasonication for 30 minutes at room temperature.

  • Causality: While anhydrosugars are highly water-soluble, aqueous extracts are difficult to evaporate and strictly incompatible with downstream GC-MS derivatization. THF and Acetonitrile provide an optimal thermodynamic balance: they are polar enough to efficiently extract the sugar rings from the carbonaceous matrix, yet volatile enough to be easily blown down under nitrogen.

Step 3: Filtration and Concentration
  • Procedure: Pass the extract through a 0.45 μ m PTFE syringe filter to remove suspended particulate matter. Evaporate the filtrate to a final volume of 1.0 mL under a gentle stream of ultra-high-purity nitrogen.

Step 4: Pathway Divergence (LC-HRMS vs. GC-MS)

Pathway A: LC-HRMS (Preferred for High Throughput)

  • Preparation: Dilute the concentrated extract with ultra-pure water to match the initial mobile phase conditions (e.g., 80% aqueous).

  • Analysis: Inject directly into an LC-HRMS system operating in negative ESI mode. Monitor the exact masses m/z 161.0455 (Native) and 167.0657 (IS) with a mass tolerance of < 5 ppm [1].

Pathway B: GC-MS (Preferred for Legacy Systems)

  • Preparation: Evaporate the extract to complete dryness. Add 50 μ L of BSTFA (containing 1% TMCS) and 50 μ L of anhydrous pyridine. Heat at 70°C for 1 hour.

  • Causality: The three hydroxyl groups on galactosan cause severe intermolecular hydrogen bonding, resulting in a boiling point that exceeds its thermal decomposition temperature. Silylation replaces the hydroxyl protons with bulky, non-polar trimethylsilyl (TMS) groups, drastically increasing volatility and ensuring sharp, symmetrical chromatographic peaks.

  • Analysis: Inject into the GC-MS operating in Electron Ionization (EI) mode.

Trustworthiness: Establishing a Self-Validating System

A robust protocol must actively prove its own validity during every analytical run. Implement the following self-validating quality control (QC) gates:

  • Procedural Blanks: Process unspiked, pre-baked quartz filters alongside actual samples. This establishes the true Limit of Detection (LOD) and proves the absence of laboratory-introduced galactosan contamination.

  • Absolute Recovery Monitoring: While the 13 C 6​ ratio corrects for losses, severe extraction failure will degrade the signal-to-noise ratio. Spike the final vial (just prior to injection) with a secondary, distinct standard (e.g., 13 C-labeled vanillin or a deuterated alkane). By comparing the 13 C 6​ -Galactosan signal to this secondary standard, you can calculate the absolute extraction recovery. If recovery falls below 60%, the extraction batch must be flagged for investigation.

  • Isotope Ratio Linearity: Run a 7-point calibration curve where the native galactosan concentration varies, but the 13 C 6​ -Galactosan spike remains constant. The system is validated only if the R2 of the response ratio curve exceeds 0.995, proving that the mass spectrometer's detector is not experiencing isotopic cross-talk or saturation.

References

  • Yttri, K. E., et al. "The EMEP Intensive Measurement Period campaign, 2008–2009: characterizing carbonaceous aerosol at nine rural sites in Europe." Atmospheric Chemistry and Physics, 2019. Available at:[Link]

  • Zangrando, R., et al. "Method for the determination of specific molecular markers of biomass burning in lake sediments." Atmospheric Environment (via CORE), 2014. Available at:[Link]

  • Arulvasan, W., et al. "High-quality identification of volatile organic compounds (VOCs) originating from breath." Metabolomics (via NIH PMC), 2024. Available at:[Link]

  • South Coast Air Quality Management District. "MATES V Draft Report: Biomass Burning Contribution to PM2.5." AQMD, 2019. Available at:[Link]

Application

Metabolic Flux Analysis Using ¹³C₆-Labeled 1,6-Anhydro-β-D-galactose: A Novel Tracing Strategy for Galactose Metabolism

An Application and Protocol Guide for Researchers Introduction Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a functional read...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Researchers

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a functional readout of cellular physiology.[1] By introducing stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic networks.[2] This technique has become a gold standard for elucidating metabolic phenotypes in fields ranging from metabolic engineering to cancer biology and drug development.[3][4]

The choice of isotopic tracer is paramount and dictates the specific pathways that can be resolved. While ¹³C-labeled glucose and glutamine are workhorse tracers for central carbon metabolism, there is a need for specialized probes to investigate other critical pathways.[1] This guide details the application and protocols for using a novel tracer, fully labeled ¹³C₆-1,6-anhydro-β-D-galactose , to specifically investigate the flux through galactose metabolism.

Galactose, a primary component of the disaccharide lactose, is a key nutrient whose metabolism is critical for neonatal development and is implicated in the human genetic disorder galactosemia.[5][6] The use of ¹³C₆-1,6-anhydro-β-D-galactose offers a unique approach to quantify the activity of the Leloir pathway and associated metabolic routes. However, its use is predicated on a critical, testable biological assumption: the cellular machinery must be capable of hydrolyzing the 1,6-anhydro bridge to release ¹³C₆-D-galactose, the substrate that enters the canonical metabolic pathway. This guide provides the scientific framework, experimental protocols, and data analysis strategies to validate this assumption and utilize this tracer for novel metabolic insights.

Principle of the Method

Core Concept of ¹³C-MFA

The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled nutrient and measure the resulting distribution of ¹³C isotopes in downstream metabolites.[7] When a biological system reaches a metabolic and isotopic steady state, the pattern of ¹³C labeling, known as the Mass Isotopomer Distribution (MID), for any given metabolite is a direct consequence of the fluxes that produce it.[8] By measuring the MIDs of key intracellular metabolites using mass spectrometry (MS) and applying computational modeling, a map of cellular metabolic fluxes can be reconstructed.[2]

Hypothesized Metabolic Activation and Entry of the Tracer

Unlike D-galactose, 1,6-anhydro-β-D-galactose cannot be directly phosphorylated by galactokinase, the first committed step of the Leloir pathway, due to the covalent 1,6-anhydro bridge. Therefore, the successful use of this tracer requires an initial hydrolysis step to yield D-galactose.

Hypothesis: Intracellular or extracellular hydrolases cleave the 1,6-anhydro bond, releasing ¹³C₆-D-galactose. This ¹³C₆-D-galactose is then metabolized via the canonical Leloir pathway.

The proposed metabolic route is as follows:

  • Hydrolysis (Activation): The ¹³C₆-1,6-anhydro-β-D-galactose tracer is hydrolyzed to produce ¹³C₆-β-D-galactose.

  • Mutarotation: Galactose mutarotase (GALM) converts the β-anomer to the α-anomer.[5]

  • Leloir Pathway Entry:

    • Phosphorylation: Galactokinase (GALK1) phosphorylates ¹³C₆-α-D-galactose to ¹³C₆-galactose-1-phosphate.[9]

    • Uridyl-transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts ¹³C₆-galactose-1-phosphate to ¹³C₆-UDP-galactose.[10]

    • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts ¹³C₆-UDP-galactose and ¹³C₆-UDP-glucose.[7]

  • Integration with Central Carbon Metabolism: ¹³C₆-UDP-glucose can be converted to ¹³C₆-glucose-1-phosphate, which subsequently becomes ¹³C₆-glucose-6-phosphate and enters glycolysis and the Pentose Phosphate Pathway (PPP), distributing the ¹³C label throughout central carbon metabolism.[5]

G cluster_activation Tracer Activation (Hypothesized) cluster_leloir Leloir Pathway cluster_central Central Carbon Metabolism Tracer ¹³C₆-1,6-Anhydro- β-D-galactose Gal ¹³C₆-β-D-Galactose Tracer->Gal Hydrolysis (e.g., Hydrolase) aGal ¹³C₆-α-D-Galactose Gal->aGal GALM Gal1P ¹³C₆-Galactose-1-P aGal->Gal1P GALK1 UDPGal ¹³C₆-UDP-Galactose Gal1P->UDPGal GALT UDPGlc ¹³C₆-UDP-Glucose UDPGal->UDPGlc GALE G1P ¹³C₆-Glucose-1-P UDPGlc->G1P UGP2 G6P ¹³C₆-Glucose-6-P G1P->G6P PGM1 Glycolysis Glycolysis & PPP G6P->Glycolysis

Caption: Hypothesized metabolic pathway for the tracer.

Applications

The primary application of this tracer is to provide a quantitative measure of flux through the galactose metabolic pathway. This enables several key research applications:

  • Studying Galactosemia: Inborn errors in the GALT, GALK1, or GALE genes lead to classic galactosemia, a disease characterized by the toxic accumulation of galactose and its metabolites.[11] This tracer can be used in patient-derived cells or animal models to quantify residual pathway activity and investigate the flux into alternative, pathogenic pathways, such as the reduction of galactose to galactitol.[5]

  • Drug Development: For therapies aimed at modulating galactose metabolism, this MFA approach can serve as a direct pharmacodynamic readout of target engagement and pathway modulation.

  • Investigating Fuel Choice: In complex nutrient environments, this tracer can help determine the relative contribution of galactose versus other sugars (like glucose) to cellular energy and biosynthesis.

Experimental Design and Considerations

A successful ¹³C-MFA experiment requires careful planning. The narrative below explains the causality behind key experimental choices.

Crucial Preliminary Step: Validating Tracer Metabolism

Because the utility of ¹³C₆-1,6-anhydro-β-D-galactose is contingent on the hydrolysis of its anhydro bridge, this must be validated first.

  • Causality: Failure to confirm tracer uptake and cleavage will render the main experiment uninterpretable. A pilot study saves significant resources.

  • Execution: Culture the chosen cell line in media containing the ¹³C₆-tracer for a time series (e.g., 4, 8, 24 hours). Extract intracellular metabolites and analyze by LC-MS. Look for the appearance of M+6 labeled galactose-1-phosphate, UDP-galactose, and glycolytic intermediates. The absence of these labeled species indicates the cell model cannot activate the tracer.

Achieving Metabolic and Isotopic Steady State
  • Causality: MFA models assume that metabolite concentrations and labeling patterns are constant over time.[7] This ensures that the measured MIDs reflect the underlying reaction rates. Violating this assumption leads to inaccurate flux calculations.

  • Execution: Cells should be in a state of balanced growth (e.g., exponential phase for cultured cells). The duration of labeling must be sufficient for isotopic steady state to be reached. This varies by pathway; glycolysis may reach steady state in minutes, while the TCA cycle can take hours.[8] For galactose metabolism, a labeling time of 24 hours is a conservative starting point, but this should be confirmed empirically by collecting samples at two late time points (e.g., 24h and 30h) and demonstrating that the MIDs of key metabolites do not change.[12]

Controls and Replicates
  • Causality: Biological systems are inherently variable. Biological replicates (typically n ≥ 3) are essential to ensure the results are robust and to perform statistical analysis.[5] Controls are needed to isolate the effects of the tracer.

  • Execution:

    • Unlabeled Control: Cells grown in identical media but with unlabeled 1,6-anhydro-β-D-galactose. This is crucial for correcting for the natural abundance of ¹³C.

    • No-Tracer Control: Cells grown in standard media without the tracer to establish a baseline metabolic profile.

Detailed Protocols

This section provides a step-by-step methodology for a typical ¹³C-MFA experiment using adherent mammalian cells.

Part A: Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach 80-90% confluency on the day of the experiment. Prepare at least three replicate wells per condition.

  • Media Preparation: Prepare custom labeling medium. This is typically a standard base medium (e.g., DMEM) lacking glucose and galactose. Supplement this base with the ¹³C₆-1,6-anhydro-β-D-galactose tracer at a final concentration that supports cell health (e.g., 10 mM, to be optimized). Also include dialyzed fetal bovine serum to avoid interference from unlabeled sugars or amino acids in standard serum.

  • Initiate Labeling: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer once with pre-warmed, ice-cold phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Add Labeling Medium: Immediately add the pre-warmed ¹³C-labeling medium to each well.

  • Incubation: Return the plates to the incubator for the predetermined time required to reach isotopic steady state (e.g., 24 hours).

Part B: Metabolite Quenching and Extraction
  • Causality: Metabolism is rapid, with turnover times of seconds. To accurately capture the metabolic state at the time of harvest, enzymatic activity must be halted instantly (quenching).[13] Incomplete quenching is a major source of experimental error. Extraction must then efficiently lyse the cells and solubilize metabolites while precipitating proteins and lipids.[14]

  • Prepare Quenching/Extraction Solution: Prepare an 80% methanol / 20% water solution (v/v) and chill it to -80°C. This solution will both quench metabolism and extract polar metabolites.

  • Quench Metabolism: Remove the culture plate from the incubator and place it on a bed of dry ice. Aspirate the labeling medium as quickly as possible.

  • Extract Metabolites: Immediately add 1 mL of the ice-cold 80% methanol solution to each well.

  • Cell Lysis and Collection: Place the plate on a rocker at 4°C for 10 minutes to ensure complete extraction. Then, using a cell scraper, scrape the cells in the cold methanol and transfer the entire cell suspension/extract into a pre-chilled microcentrifuge tube.

  • Finalize Extraction: Vortex the tubes for 30 seconds and centrifuge at maximum speed (>16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, samples are typically dried under vacuum (e.g., using a SpeedVac) and reconstituted in an appropriate solvent just before injection.

Part C: LC-MS/MS Analysis
  • Causality: Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical platform for MFA due to its sensitivity, specificity, and ability to separate complex mixtures of metabolites.[5] Tandem mass spectrometry (MS/MS) provides the selectivity needed to measure the MIDs of specific metabolites even in a complex biological extract.[15]

Table 1: Example LC-MS/MS Parameters for Key Metabolites in Galactose Metabolism

MetabolitePrecursor Ion (m/z)Product Ion (m/z)PolarityChromatography Mode
Galactose-1-Phosphate259.0296.96NegativeHILIC
UDP-Galactose565.06323.03NegativeHILIC
Glucose-6-Phosphate259.0296.96NegativeHILIC
Fructose-1,6-BP339.0096.96NegativeHILIC
Citrate191.02111.01NegativeReversed-Phase (Ion-Pair)
Aspartate132.0388.04NegativeHILIC or Reversed-Phase

Note: These are example values and must be empirically optimized for the specific instrument and chromatography setup used.

Data Analysis and Interpretation

  • Raw Data Processing: Integrate the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.) for every metabolite of interest across all samples.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes. This is achieved using established algorithms, often implemented in software packages like IsoCor or by solving a system of linear equations.[11][16]

  • Calculate Fluxes: The corrected MIDs are then used as input for computational flux modeling software (e.g., INCA, Metran, WUFlux). These programs use a metabolic network model and iterative algorithms to find the set of fluxes that best explains the measured labeling data.

  • Interpret Results: The output is a flux map, which provides quantitative values for the rates of reactions throughout the metabolic network. A successful experiment using ¹³C₆-1,6-anhydro-β-D-galactose would show a high M+6 enrichment in galactose-1-phosphate and UDP-galactose, with this M+6 label propagating into glycolytic intermediates.

Table 2: Hypothetical Mass Isotopomer Distributions (MIDs) Following Successful Tracer Metabolism

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Galactose-1-P50000095
UDP-Galactose80000092
Glucose-6-P151152175
Citrate (from TCA)6052021012

Note: The M+6 enrichment decreases as the label spreads and mixes with unlabeled carbon sources (e.g., from amino acids entering the TCA cycle). The presence of lower mass isotopologues (M+1 to M+5) in downstream metabolites like G6P can indicate activity in pathways like the PPP.

Workflow and Troubleshooting

Overall Experimental Workflow

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_data Data Analysis Phase A 1. Design Experiment (Validate tracer, set controls) B 2. Cell Culture & Labeling with ¹³C₆-Tracer A->B C 3. Quench Metabolism (Cold Methanol) B->C D 4. Extract Metabolites C->D E 5. LC-MS/MS Analysis D->E F 6. Peak Integration (Generate Raw MIDs) E->F G 7. Correct for Natural ¹³C Abundance F->G H 8. Computational Modeling (e.g., INCA) G->H I 9. Generate Flux Map & Interpret Results H->I

Caption: End-to-end workflow for ¹³C-MFA.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No/Low Label Incorporation in Any Metabolite Cell line cannot hydrolyze the 1,6-anhydro bridge.Perform the preliminary validation experiment. If negative, this tracer is not suitable for your model system. Consider using ¹³C₆-D-galactose directly.
Inefficient cellular uptake of the tracer.Increase tracer concentration in the medium; confirm tracer stability in media over the incubation period.
High Biological Variability Inconsistent quenching or extraction timing.Standardize all harvesting steps precisely. Use a multi-channel aspirator. Ensure the quenching solution is at -80°C.
Cells were not in a consistent metabolic state (e.g., different confluency).Ensure all replicate plates are seeded identically and harvested at the same confluency and growth phase.
Labeling Not at Steady State Incubation time was too short.Perform a time-course experiment to determine the time required to reach isotopic steady state.[12]
Poor Chromatographic Peaks Inefficient extraction; ion suppression.Optimize extraction protocol. Check for sample overload on the LC column. Dilute samples if necessary. Ensure proper sample cleanup.

References

  • Dunn, W. B., & Winder, C. L. (2011). Sample preparation for metabolomics investigations. In The Handbook of Metabolomics (pp. 91-115). Humana Press. [Link: [Link]]

  • The Medical Biochemistry Page. (2023). Galactose Metabolism. [Link: [Link]]

  • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB journal, 10(4), 461-470. [Link: [Link]]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13. [Link: [Link]]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link: [Link]]

  • Reactome. (n.d.). Galactose catabolism. [Link: [Link]]

  • Microbe Notes. (2023). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. [Link: [Link]]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48. [Link: [Link]]

  • Sapcariu, S. C., et al. (2014). The standard addition method in mass spectrometry-based metabolomics. Journal of the American Society for Mass Spectrometry, 25(4), 620-630. [Link: [Link]]

  • Chen, L. S., et al. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Fermentation, 2(4), 21. [Link: [Link]]

  • Creative Biostructure. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. [Link: [Link]]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns. Current opinion in biotechnology, 34, 189-201. [Link: [Link]]

  • Fridovich-Keil, J. L. (n.d.). Galactosemia Research Study. Emory School of Medicine. [Link: [Link]]

  • Taylor & Francis Online. (n.d.). Leloir pathway – Knowledge and References. [Link: [Link]]

  • Yuan, J., Fowler, Z. L., & Wiechert, W. (2008). Isotope-assisted metabolic flux analysis: a powerful tool for biotechnological applications. Metabolic engineering, 10(5), 231-246. [Link: [Link]]

  • Sellick, C. A., et al. (2011). A protocol for the quenching and extraction of intracellular metabolites from adherent mammalian cells. Nature protocols, 6(8), 1241-1250. [Link: [Link]]

  • Lee, W. N. P., & Bergner, E. A. (1997). Mass isotopomer distribution analysis: a technique for metabolic study. American Journal of Physiology-Endocrinology and Metabolism, 273(2), E372-E383. [Link: [Link]]

  • PathWhiz. (n.d.). Galactose Degradation/Leloir Pathway. [Link: [Link]]

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link: [Link]]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). Dynamic metabolic flux analysis (DMFA): a framework for determining instantaneous metabolic fluxes of a non-steady-state system. Metabolic engineering, 15, 12-23. [Link: [Link]]

  • Crown, S. B., & Antoniewicz, M. R. (2012). A new software, WUFlux, for 13C-metabolic flux analysis. Bioinformatics, 28(19), 2495-2497. [Link: [Link]]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1,6-Anhydro-beta-D-galactose-13C6 in aqueous solution

Welcome to the technical support center for 1,6-Anhydro-beta-D-galactose-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,6-Anhydro-beta-D-galactose-13C6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and use of this isotopically labeled monosaccharide anhydride. Our goal is to equip you with the knowledge to prevent its degradation in aqueous solutions, ensuring the integrity and accuracy of your experimental results.

Understanding the Molecule: 1,6-Anhydro-beta-D-galactose-13C6

1,6-Anhydro-beta-D-galactose is a derivative of galactose, formed by the intramolecular removal of a water molecule. The ¹³C6 isotopic labeling, where all six carbon atoms are replaced with the stable isotope ¹³C, makes it an invaluable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification. It is crucial to understand that while the isotopic labeling provides a distinct mass signature, it does not significantly alter the chemical properties or stability of the molecule. Therefore, it is susceptible to the same degradation pathways as its unlabeled counterpart.

The primary degradation pathway for 1,6-Anhydro-beta-D-galactose in aqueous solution is acid-catalyzed hydrolysis. This reaction cleaves the 1,6-anhydro bridge, resulting in the formation of D-galactose. The rate of this degradation is highly dependent on pH, temperature, and the presence of catalytic species.

Proactive Stability Management: Best Practices for Prevention

The most effective way to address degradation is to prevent it from occurring. The following best practices are recommended for the preparation and storage of 1,6-Anhydro-beta-D-galactose-¹³C6 aqueous solutions.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Lyophilized Powder) -20°C to -80°CLong-term (years)Store in a desiccator to protect from moisture.
2-8°CMid-term (months)Ensure the container is tightly sealed.
Aqueous Stock Solution -80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.
-20°CUp to 1 monthAliquot to minimize freeze-thaw cycles.
2-8°CShort-term (days)Prone to microbial growth; use of a bacteriostatic agent or sterile filtration is recommended.
Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • 1,6-Anhydro-beta-D-galactose-¹³C6 lyophilized powder

  • High-purity, sterile water (e.g., WFI or HPLC-grade)

  • Sterile, amber glass vials with PTFE-lined caps

  • 0.1 M Citrate buffer, pH 4.5 (see buffer preparation below)

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Buffer Preparation (0.1 M Citrate Buffer, pH 4.5):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) in high-purity water.

    • Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L) in high-purity water.[1]

    • In a sterile beaker, combine the citric acid solution with the trisodium citrate solution, monitoring the pH with a calibrated pH meter.

    • Adjust the ratio of the two solutions until a stable pH of 4.5 is achieved.

    • Sterile-filter the final buffer solution using a 0.22 µm filter.

  • Reconstitution of the Lyophilized Powder:

    • Allow the vial of 1,6-Anhydro-beta-D-galactose-¹³C6 to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Aseptically, add the calculated volume of the 0.1 M citrate buffer (pH 4.5) to the vial to achieve the desired stock concentration.

    • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize the introduction of oxygen.

  • Sterile Filtration and Aliquoting:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[2][3][4]

    • Dispense the solution into sterile, amber glass vials in single-use aliquots.

    • Immediately cap the vials and label them with the compound name, concentration, date of preparation, and storage conditions.

  • Storage:

    • Store the aliquots at -80°C for long-term storage.

Reactive Troubleshooting Guide (Q&A)

Even with the best preventative measures, issues can arise. This section addresses common problems encountered during experiments.

Q1: I see an unexpected peak in my chromatogram that co-elutes with a galactose standard. What is the likely cause?

A1: The presence of a peak corresponding to galactose is a strong indicator of the acid-catalyzed hydrolysis of your 1,6-Anhydro-beta-D-galactose-¹³C6 standard. This suggests that the solution has been exposed to suboptimal pH conditions, elevated temperatures, or a combination of both.

Troubleshooting Steps:

  • Verify Solution pH: Immediately check the pH of your stock solution and any working solutions. A pH outside the optimal range of 3.5-5.5 can accelerate hydrolysis.

  • Review Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light. Accidental prolonged exposure to room temperature can initiate degradation.

  • Prepare Fresh Standard: If degradation is confirmed, it is best to discard the compromised solution and prepare a fresh stock solution following the "Proactive Stability Management" protocol.

Q2: My quantitative results are inconsistent, showing a gradual decrease in the concentration of my analyte over a series of experiments. What should I investigate?

A2: A steady decline in concentration points towards ongoing degradation of your standard.

Troubleshooting Steps:

  • Assess Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability. Ensure you are using single-use aliquots.

  • Evaluate Working Solution Stability: If you are preparing working solutions from a stock, consider the stability of the analyte in the dilution matrix. The pH of your diluent should also be within the optimal range.

  • Check for Microbial Contamination: If the solution was not sterile-filtered, microbial growth could be a factor, especially for solutions stored at 2-8°C. Consider preparing a new, sterile-filtered stock solution.

Q3: Can I use a phosphate buffer instead of a citrate buffer?

A3: While phosphate buffers are common, for carbohydrates, citrate buffers in the slightly acidic range are often preferred for enhancing stability. Some studies on galactose have shown that degradation can increase with buffer concentration, and different buffers can have varying effects.[3] For optimal stability of 1,6-Anhydro-beta-D-galactose, a citrate buffer at pH 4.5 is recommended. If a different buffer system must be used, it is crucial to perform a stability study to validate its suitability.

Analytical Best Practices: Monitoring Stability

Regularly monitoring the stability of your stock solutions is a critical component of quality control.

Stability-Indicating UPLC-MS/MS Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products. For 1,6-Anhydro-beta-D-galactose-¹³C6, this means being able to separate and quantify it from its primary degradant, D-galactose-¹³C6.

ParameterRecommendation
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ACQUITY UPLC BEH Amide)
Mobile Phase A Acetonitrile with 0.1% ammonium hydroxide
Mobile Phase B Water with 0.1% ammonium hydroxide
Gradient A gradient optimized to separate 1,6-Anhydro-beta-D-galactose from galactose
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Ionization Electrospray Ionization (ESI) in negative or positive ion mode

MRM Transitions (Hypothetical):

  • 1,6-Anhydro-beta-D-galactose-¹³C6: Precursor Ion (m/z) -> Product Ion (m/z)

  • D-galactose-¹³C6: Precursor Ion (m/z) -> Product Ion (m/z)

Note: The specific m/z values will depend on the adduct formed during ionization and should be optimized for your instrument.

Long-Term Stability Study Protocol

This protocol is designed to establish the shelf-life of your prepared stock solution.

  • Sample Preparation: Prepare a batch of the 1,6-Anhydro-beta-D-galactose-¹³C6 stock solution according to the protocol in the "Proactive Stability Management" section.

  • Time Points:

    • Long-Term Storage (-80°C): Test at 0, 3, 6, 9, 12, 18, and 24 months.[5]

    • Accelerated Storage (2-8°C): Test at 0, 1, 3, and 6 months.[5]

  • Analysis: At each time point, analyze triplicate samples from each storage condition using the validated UPLC-MS/MS method.

  • Data Evaluation: Compare the concentration of 1,6-Anhydro-beta-D-galactose-¹³C6 at each time point to the initial (time 0) concentration. A significant change is typically defined as a >5-10% decrease in concentration.

  • Shelf-Life Determination: The shelf-life is the time period during which the concentration remains within the acceptable limits under the specified storage conditions.

Visualizing Degradation and Stability Workflow

cluster_degradation Acid-Catalyzed Hydrolysis 1,6-Anhydro-beta-D-galactose-13C6 1,6-Anhydro-beta-D-galactose-13C6 Protonation Protonation 1,6-Anhydro-beta-D-galactose-13C6->Protonation H+ (Acid) Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate Ring Opening D-Galactose-13C6 D-Galactose-13C6 Carbocation_Intermediate->D-Galactose-13C6 H2O Attack

Caption: Acid-catalyzed hydrolysis of 1,6-Anhydro-beta-D-galactose-13C6.

cluster_workflow Stability Study Workflow Prepare_Stock_Solution Prepare Stock Solution (pH 4.5 Citrate Buffer) Aliquot_and_Store Aliquot and Store (-80°C and 2-8°C) Prepare_Stock_Solution->Aliquot_and_Store Time_Point_Analysis Analyze at Predetermined Time Points (t=0, 1, 3, 6... months) Aliquot_and_Store->Time_Point_Analysis UPLC_MS_MS UPLC-MS/MS Analysis Time_Point_Analysis->UPLC_MS_MS Data_Evaluation Evaluate Data vs. t=0 UPLC_MS_MS->Data_Evaluation Determine_Shelf_Life Determine Shelf-Life Data_Evaluation->Determine_Shelf_Life

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Optimization

Troubleshooting low signal-to-noise ratio in 13C6-anhydrogalactose NMR

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios (SNR) when analyzing complex carbohydrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios (SNR) when analyzing complex carbohydrates. 13C6-anhydrogalactose —a uniformly labeled, rigid bicyclic monosaccharide critical to the structure of marine galactans like carrageenan and agarose ()[1]—presents a "perfect storm" of NMR challenges.

Between severe homonuclear scalar coupling, restricted molecular tumbling, and long longitudinal relaxation times, standard 1D 13C NMR protocols often fail. This guide deconstructs the physical causality behind these issues and provides self-validating methodologies to restore your spectral integrity.

Diagnostic Workflow

DiagnosticWorkflow Start Low SNR Detected in 13C6-Anhydrogalactose Viscosity Assess Sample Viscosity (Polymer vs. Oligomer) Start->Viscosity Depolymerize Depolymerize Sample (Acid/Enzymatic Hydrolysis) Viscosity->Depolymerize High (Broad Lines) Coupling Check Isotope Labeling (13C6 Uniform Labeling) Viscosity->Coupling Low (Sharp Lines) Depolymerize->Coupling Use2D Mitigate 13C-13C Coupling (Use CT-HSQC / 2D NMR) Coupling->Use2D J-Coupling Splitting Relaxation Assess T1 Relaxation (Rigid Bicyclic Ring) Coupling->Relaxation No Splitting Optimize Optimize Acquisition (zgdc30, Ernst Angle) Relaxation->Optimize Long T1 Saturation

Diagnostic workflow for resolving low SNR in 13C6-anhydrogalactose NMR.

Troubleshooting FAQs

Q1: I am using uniformly labeled 13C6-anhydrogalactose, but my 1D 13C NMR signals are extremely weak and appear as complex, unresolved multiplets. Why is the SNR so low? Causality: The core issue is homonuclear scalar coupling. Because your sample is uniformly labeled ( 13C6​ ), every 13C nucleus is adjacent to another 13C nucleus. This introduces strong one-bond carbon-carbon couplings ( 1JCC​≈35−50 Hz). Instead of a single sharp resonance, the signal for each carbon is split into doublets or doublet-of-doublets. This multiplet splitting distributes the total magnetization across several peaks, drastically lowering the height (and thus the SNR) of each individual peak ()[2]. Solution: To collapse these multiplets and regain SNR, you must transition away from standard 1D 13C acquisition. Utilize a 2D 1H-13C Constant-Time HSQC (CT-HSQC) experiment. The constant-time evolution period effectively decouples the homonuclear 13C-13C interactions, yielding single, sharp cross-peaks for each C-H pair ()[2].

Q2: My sample is a 13C6-labeled carrageenan/agarose polymer. The baseline is noisy, and the 3,6-anhydrogalactose peaks are broad and indistinguishable. How do I fix this? Causality: High molecular weight polysaccharides form highly viscous solutions, even at low concentrations. In NMR, high viscosity severely restricts the isotropic tumbling rate (correlation time, τc​ ) of the molecules. A long τc​ leads to highly efficient transverse relaxation, meaning very short T2​ relaxation times. Short T2​ mathematically translates to extreme line broadening in the frequency domain, causing your signals to merge into the baseline noise ()[3]. Solution: You must reduce the macroscopic viscosity and increase the molecular tumbling rate. This is achieved by depolymerizing the sample into oligosaccharides using mild acid hydrolysis or specific hydrolases (e.g., κ -carrageenase) ()[4]. Additionally, acquiring the spectrum at elevated temperatures (e.g., 60–70 °C) will further decrease viscosity and sharpen the lines.

Q3: How does the unique 3,6-anhydro bridge affect T1​ relaxation, and what are the optimal acquisition parameters? Causality: The 3,6-anhydro bridge creates a rigid, bicyclic conformation. Carbons within this rigid framework—especially quaternary carbons or those with restricted local mobility—exhibit prolonged longitudinal relaxation times ( T1​ ), sometimes exceeding 2-4 seconds ()[5]. If your repetition delay ( D1​ ) is set too short (e.g., the default 1-2 seconds), these spins will not fully return to thermal equilibrium between scans. This saturation destroys the SNR. Furthermore, standard 90° pulses require D1​≈5×T1​ for full recovery, which is impractical for long experiments ()[6]. Solution: Measure the specific T1​ values of your sample using an inversion-recovery sequence. Then, optimize the Ernst angle or employ optimized pulse programs like Bruker's zgdc30, which uses a 30° flip angle to allow for faster repetition rates while maximizing steady-state magnetization ()[7].

Quantitative Data: 3,6-Anhydrogalactose NMR Parameters

ParameterTypical Value / ObservationImpact on SNRTroubleshooting Action
1JCC​ Coupling 35 – 50 HzSplits signals into multiplets, reducing peak heightUse Constant-Time (CT) HSQC or 13C-13C decoupling
T1​ Relaxation 1.5 – 4.0 sCauses signal saturation if D1​ is too shortIncrease D1​ , use 30° flip angle (zgdc30)
T2​ Relaxation < 10 ms (in polymers)Broadens lines, merging multiplets into noiseDepolymerize sample, increase acquisition temperature
Chemical Shift (C1) 90 – 105 ppmOften overlaps with other anomeric signalsUse 2D NMR for enhanced spectral dispersion

Experimental Protocols

ExperimentalWorkflow Prep 1. Sample Prep (D2O Exchange) Hydro 2. Depolymerization (Viscosity Reduction) Prep->Hydro T1 3. T1 Measurement (Inversion-Recovery) Hydro->T1 Acq 4. Optimized Acquisition (zgdc30 / CT-HSQC) T1->Acq

Step-by-step sample preparation and acquisition optimization pathway.

Protocol 1: Depolymerization of 13C6-Galactans for Viscosity Reduction

Self-validating mechanism: If depolymerization is successful, the solution will visibly lose its gel-like viscosity, and a quick 1H NMR scan will show a dramatic sharpening of the anomeric proton signals.

  • Sample Preparation: Dissolve 10-15 mg of the 13C6-labeled polysaccharide in 0.7 mL of D2O. Ensure complete dissolution by gentle heating.

  • Hydrolysis: Add a highly specific hydrolase (e.g., recombinant κ -carrageenase) to the NMR tube. Alternatively, for mild acid hydrolysis, adjust the pH to 2.0 using dilute DCl.

  • Incubation: Incubate the sample at 40 °C for 12-24 hours.

  • Validation: Acquire a standard 1H spectrum. Measure the full width at half maximum (FWHM) of the anomeric peak at ~5.3 ppm. A successful reduction in viscosity will yield an FWHM of < 5 Hz.

Protocol 2: T1​ Measurement and Parameter Optimization

Self-validating mechanism: The optimized Ernst angle will yield the maximum signal intensity per unit of time without baseline distortion.

  • Inversion-Recovery Setup: Load the t1irig pulse program (or equivalent) to maintain 1H decoupling during acquisition while preventing NOE during the relaxation delay.

  • Delay Array: Set up an array of interpulse delays ( τ ) ranging from 0.1 s to 10.0 s.

  • Acquisition & Fitting: Acquire the spectra and fit the recovery curves to the equation Mz​(τ)=M0​(1−2e−τ/T1​) . Identify the longest T1​ among your carbons of interest.

  • Parameter Adjustment: Switch to the zgdc30 pulse program (30° flip angle). Set the repetition delay ( D1​ ) to at least 1.5×T1​ of the slowest relaxing carbon to maximize the steady-state SNR.

References

  • The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus - PMC -[Link]

  • NMR structure analysis of uniformly 13C-labeled carbohydrates - Journal of Biomolecular NMR -[Link]

  • A novel high-performance anion-exchange chromatographic method for the analysis of carrageenans and agars containing 3,6-anhydrogalactose - PubMed -[Link]

  • Composition and characteristics of continuous enzymatic hydrolysis products from Kappaphycus striatum - ResearchGate - [Link]

  • Why are signal intensities not proportional to the number of carbons in 13C NMR? - ResearchGate -[Link]

  • Optimized Default 13C Parameters - UChicago NMR Facility -[Link]

Sources

Troubleshooting

Optimizing extraction yield of 1,6-Anhydro-beta-D-galactose-13C6 from biological samples

Technical Support Center: Optimizing 1,6-Anhydro- β -D-galactose- 13 C 6​ Extraction & Recovery Welcome to the Technical Support Center for the extraction and quantification of 1,6-Anhydro- β -D-galactose- 13 C 6​ (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1,6-Anhydro- β -D-galactose- 13 C 6​ Extraction & Recovery

Welcome to the Technical Support Center for the extraction and quantification of 1,6-Anhydro- β -D-galactose- 13 C 6​ (also known as Galactosan- 13 C 6​ ). This isotopically labeled monosaccharide anhydride (MA) is a critical internal standard used in metabolomics, breath volatile organic compound (VOC) profiling, and environmental bio-monitoring.

Due to its high polarity, water solubility, and non-ionic nature, extracting this target from complex biological matrices (e.g., urine, tissue, breath condensate) presents unique chromatographic challenges[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you optimize your extraction yields and eliminate matrix interference.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield (recovery) of the 13 C 6​ internal standard consistently below 40% in biological matrices? A1: The primary cause of low recovery is the extreme polarity of 1,6-Anhydro- β -D-galactose. Traditional liquid-liquid extraction (LLE) or reverse-phase Solid Phase Extraction (C18 SPE) relies on hydrophobic partitioning, which fails because MAs remain highly soluble in the aqueous biological matrix. Solution: Shift your methodology to Ligand Exchange-Solid Phase Extraction (LE-SPE) . This technique exploits the specific stereochemistry of MAs, which form multidentate coordination complexes with immobilized metal ions (like Na + ). By using non-aqueous mobile phases (e.g., Dichloromethane/Methanol mixtures), you can enhance the capacity factor of the LE-SPE columns, achieving repeatable internal standard recoveries of 45–70%[2].

Q2: I am experiencing severe ion suppression (>50%) during direct LC-ESI-MS/MS analysis. How can I mitigate this? A2: Biological samples contain high concentrations of salts, lipids, and proteins that co-elute with highly polar analytes, outcompeting them for ionization energy in the ESI source. Solution: Implementing the LE-SPE cleanup step prior to LC-MS/MS acts as a self-validating matrix removal system. Because the MAs are selectively retained via Na + affinity, bulk matrix impurities can be washed away with organic solvents before eluting the target with a highly polar solvent. This specific cleanup reduces ion suppression effects to an optimal 0–20%, creating ideal conditions for ESI quantification[2].

Q3: I am using GC-MS for breath condensate analysis. My galactosan peaks are broad, tailing, or missing entirely. What is wrong? A3: Monosaccharide anhydrides are non-volatile and thermally labile in their native state. If you are not using a specialized Thermal Desorption (TD-GC-MS) platform optimized for breath VOCs[3], you must chemically derivatize the sample. Solution: Perform a silylation reaction (e.g., using BSTFA + 1% TMCS) to convert the hydroxyl groups into trimethylsilyl (TMS) ethers. Critical Causality: Silylation reagents are highly sensitive to moisture. Even trace amounts of residual water from the biological extract will quench the derivatization reagent, leading to incomplete conversion and missing peaks. Ensure the extract is evaporated to absolute dryness under a gentle nitrogen stream before adding reagents.

Part 2: Quantitative Data & Method Comparison

To select the optimal extraction strategy for your specific biological matrix and analytical platform, refer to the performance metrics summarized in Table 1.

Table 1: Extraction Methodologies and Expected Quantitative Outcomes

Extraction MethodTarget MatrixAnalytical PlatformTypical 13 C 6​ YieldIon Suppression / Matrix EffectPrimary Challenge
Reverse-Phase SPE (C18) Tissue ExtractsLC-MS/MS10 – 30%High (> 50%)Lack of retention for highly polar MAs.
Ligand Exchange-SPE (LE-SPE) Complex Bio-fluids / SedimentsLC-ESI-MS/MS45 – 70%Low (0 – 20%)Requires careful solvent polarity control during loading.
Thermal Desorption (TD) Breath / AirTD-GC-MSMatrix DependentLowRequires specialized collection devices (e.g., ReCIVA)[3].
Solvent Extraction + Deriv. Urine / PlasmaGC-MS30 – 50%ModerateResidual water quenching the silylation reaction.

Part 3: Visualized Workflows & Mechanisms

Workflow 1: End-to-End Extraction and Analysis

The following diagram illustrates the decision tree for processing biological samples based on your available analytical instrumentation.

G Sample Biological Sample (Urine, Breath Condensate, Tissue) Spike Spike with 1,6-Anhydro-β-D-galactose-13C6 (Internal Standard) Sample->Spike Extraction Extraction Phase (Solvent or LE-SPE) Spike->Extraction Split Analytical Platform? Extraction->Split LCMS LC-ESI-MS/MS (Direct Analysis) Split->LCMS High Polarity Tolerated GCMS GC-MS / TD-GC-MS (Requires Derivatization) Split->GCMS Volatilization Needed Data Quantification & Yield Calculation LCMS->Data Deriv Silylation (TMS) Derivatization GCMS->Deriv Removes Active Hydrogens Deriv->Data

Figure 1: End-to-end workflow for the extraction and analysis of 1,6-Anhydro-beta-D-galactose-13C6.

Workflow 2: Mechanism of LE-SPE

Understanding the chemical causality behind LE-SPE is crucial for troubleshooting recovery issues.

LESPE Load Load Sample (in DCM/MeOH) Resin Strong Cation Exchange Resin (Na+ Immobilized) Load->Resin Affinity Binding Wash Wash Step (Elutes Matrix Impurities) Resin->Wash Retains MAs Elute Elution Step (Water/Polar Solvent) Wash->Elute Disrupts Na+ Coordination Recovery Purified 13C6-Galactosan (45-70% Yield) Elute->Recovery

Figure 2: Mechanism of Ligand Exchange-Solid Phase Extraction (LE-SPE) for selective isolation.

Part 4: Step-by-Step Methodologies

Protocol A: Ligand Exchange-Solid Phase Extraction (LE-SPE) for LC-ESI-MS/MS

This protocol is designed to maximize the yield of the 13 C 6​ internal standard while eliminating matrix-induced ion suppression[2].

Step 1: Resin Preparation & Cation Loading

  • Pack a solid-phase extraction cartridge with a strong cation exchange resin (e.g., Dowex 50WX8).

  • Pass 10 mL of 1 M NaCl solution through the column to immobilize Na + ions on the active sites.

  • Wash the column with 10 mL of LC-MS grade water to remove unbound sodium, followed by 10 mL of Methanol to dry the resin bed.

Step 2: Sample Loading

  • Spike your biological sample with a known concentration of 1,6-Anhydro- β -D-galactose- 13 C 6​ .

  • Lyophilize (freeze-dry) the sample completely.

  • Reconstitute the dried sample in a non-aqueous mobile phase (e.g., Dichloromethane/Methanol, 9:1 v/v). Note: The lack of water is critical here to ensure the MAs bind to the Na + ions rather than remaining in the mobile phase.

  • Load the reconstituted sample onto the LE-SPE column at a flow rate of 1 mL/min.

Step 3: Washing and Elution

  • Wash: Pass 5 mL of the DCM/MeOH (9:1 v/v) solution through the column. This elutes non-coordinating biological matrix components (lipids, non-polar metabolites).

  • Elute: Pass 5 mL of LC-MS grade water through the column. The high polarity of water disrupts the MA-Na + coordination complex, releasing the target analytes.

  • Collect the aqueous eluate and inject it directly into the LC-ESI-MS/MS system.

Protocol B: Silylation Derivatization for GC-MS Analysis

If direct LC-MS/MS is unavailable, MAs must be derivatized for GC-MS[3].

Step 1: Absolute Drying

  • Transfer the extracted sample (post-LE-SPE or solvent extraction) to a glass GC vial.

  • Evaporate the solvent to absolute dryness under a gentle stream of ultra-high-purity Nitrogen at 40°C. Self-Validation Check: Visually inspect the vial; any residual droplet will quench the reaction.

Step 2: Derivatization Reaction

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Add 50 µL of BSTFA containing 1% TMCS (derivatization reagent).

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubate in a heating block at 70°C for 60 minutes.

Step 3: Analysis

  • Allow the vial to cool to room temperature.

  • Inject 1 µL into the GC-MS operating in Splitless mode.

References

  • Davtian, N., Penalva, N., Rosell-Melé, A., & Villanueva, J. (2023). Selective extraction of levoglucosan and its isomers from complex matrices using ligand exchange-solid phase extraction for analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography A, 1695, 463935. Available at:[Link]

  • Arulvasan, W., et al. (2024). High-quality identification of volatile organic compounds (VOCs) originating from breath. Metabolomics, 20(102). Available at:[Link]

  • Iinuma, Y., et al. (2010). Determining Saccharidic Tracers in Atmospheric Aerosols. Chromatography Online. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Internal Standard Selection: 13C6-Anhydrogalactose vs. Deuterium-Labeled Standards in LC-MS/MS

As a Senior Application Scientist, I frequently encounter assays that fail not because of poor instrument calibration, but due to a fundamental misunderstanding of internal standard (IS) chemistry. When quantifying 3,6-a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assays that fail not because of poor instrument calibration, but due to a fundamental misunderstanding of internal standard (IS) chemistry. When quantifying 3,6-anhydrogalactose (AnGal) —a highly reactive, acid-labile bioactive monosaccharide derived from red seaweed polysaccharides—the choice of a Stable Isotope-Labeled (SIL) internal standard dictates the integrity of your entire pharmacokinetic or structural assay.

While both Deuterium (²H) and Carbon-13 (¹³C) are widely utilized, their physicochemical properties lead to divergent analytical outcomes in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares 13C6-Anhydrogalactose against deuterium-labeled alternatives, providing the mechanistic causality and self-validating protocols required for rigorous drug development.

The Mechanistic Reality: Why Isotopes Are Not Created Equal

The assumption that any SIL internal standard perfectly mimics its native analyte is a dangerous oversimplification. The physical differences between ¹³C and ²H fundamentally alter chromatographic behavior and ionization efficiency.

The Deuterium Isotope Effect

Substituting protium (¹H) with deuterium creates a C-D bond that is shorter and stronger than a C-H bond due to a lower zero-point vibrational energy ()[1]. In reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC), this lower polarizability translates to weaker van der Waals interactions with the stationary phase[1]. Consequently, deuterated standards exhibit a chromatographic "isotope effect," often eluting slightly earlier than their native counterparts[1].

The Matrix Suppression Discrepancy

This retention time (RT) shift is fatal for complex matrix analysis. If the deuterated AnGal and the native AnGal do not perfectly co-elute, they enter the electrospray ionization (ESI) source at different times[2]. They are thus exposed to different co-eluting matrix components, leading to differential ion suppression ()[2]. The internal standard fails its primary purpose: it no longer perfectly corrects for the analyte's matrix effect[2].

The 13C6 Advantage

Conversely, ¹³C labels are integrated directly into the carbohydrate's carbon skeleton[3]. The relative mass difference between ¹²C and ¹³C does not significantly alter the molecule's interaction energy or molar volume, minimizing isotope effects[4]. 13C6-Anhydrogalactose ensures exact chromatographic co-elution, experiencing identical matrix suppression and delivering superior quantitative accuracy[5]. Furthermore, unlike deuterium, which can undergo H/D exchange in protic solvents (especially on exposed hydroxyl groups), ¹³C is completely chemically stable[3].

G cluster_13C 13C6-Anhydrogalactose (Ideal) cluster_D Deuterated Standard (Flawed) Analyte Native Anhydrogalactose CoElution Exact Co-elution (Identical RT) Analyte->CoElution RT_Shift Retention Time Shift (Weaker VDW Forces) Analyte->RT_Shift C13_IS 13C6 Internal Standard C13_IS->CoElution Matrix1 Identical Ion Suppression CoElution->Matrix1 Accurate Accurate Quantification Matrix1->Accurate D_IS Deuterated Standard D_IS->RT_Shift Matrix2 Differential Ion Suppression RT_Shift->Matrix2 Error Quantification Error Matrix2->Error

Caption: Logical flow of internal standard selection and its impact on matrix effects.

Comparative Data Analysis

The table below synthesizes the quantitative performance metrics of 13C6-AnGal versus Deuterium-labeled AnGal based on established mass spectrometry validation parameters.

Performance Metric13C6-AnhydrogalactoseDeuterium-Labeled AnGal
Isotopic Stability High (Integrated into the carbon backbone)[3]Variable (Prone to H/D exchange in protic solvents)[3]
Chromatographic Co-elution Exact match with native analyte[4]Partial RT shift (Chromatographic isotope effect)[1]
Matrix Effect Compensation Perfect (Shares identical suppression zone)[5]Flawed (Subject to differential suppression)[2]
Intermolecular Interactions Identical to native analyte[5]Weaker van der Waals forces with stationary phase[1]
Overall Quantitative Accuracy Excellent across diverse matrices[3]Compromised in complex biological matrices[2]

Self-Validating Experimental Protocol: AnGal Quantification

Quantifying AnGal requires overcoming its extreme acid lability; standard acid hydrolysis destroys the 3,6-anhydro bridge[6]. We utilize a reductive hydrolysis method using methylmorpholine-borane (MMB) complex, which reduces the aldehyde group to an alcohol simultaneously during trifluoroacetic acid (TFA) hydrolysis, preserving the molecule ()[6].

To ensure this protocol is a self-validating system , we mandate a post-column infusion step during method development to empirically prove that 13C6-AnGal and native AnGal share identical ionization efficiencies across the matrix landscape.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Accurately weigh 10 mg of red seaweed polysaccharide extract. Spike with a known concentration (e.g., 50 µg/mL) of 13C6-Anhydrogalactose internal standard. Causality: Spiking before hydrolysis ensures the 13C6-IS accounts for any degradative losses or recovery variations during sample preparation.

  • Reductive Hydrolysis: Add 50 µL of 80 mg/mL MMB and TFA to a final concentration of 2.5 mol/L[6]. Incubate at 80°C for 30 minutes[6]. Causality: MMB acts as a reducing agent in acidic conditions, converting the acid-labile AnGal into its stable alditol derivative (3,6-anhydrogalactitol) before the acidic environment can trigger degradation[6].

  • Chromatographic Separation (HILIC-MS/MS): Inject the neutralized, filtered sample onto a HILIC column (e.g., Waters BEH Amide). Use a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: HILIC provides superior retention and peak shape for highly polar sugar alditols compared to standard reversed-phase C18 columns.

  • Self-Validation via Post-Column Infusion: Using a T-piece, continuously infuse a pure standard of native AnGal into the LC effluent just before the MS source, while injecting a blank matrix sample (e.g., blank algae extract without AnGal) through the LC. Causality: This generates a steady baseline MS signal. Any dips in the signal indicate zones of matrix suppression. Overlaying the RT of 13C6-AnGal confirms it elutes exactly within the same suppression zone as the native analyte, validating the IS choice.

Workflow Spike 1. Spike 13C6-IS Hydrolysis 2. Reductive Hydrolysis (MMB + TFA) Spike->Hydrolysis LCMS 3. HILIC-MS/MS Hydrolysis->LCMS Validate 4. Post-Column Infusion (Matrix Check) LCMS->Validate

Caption: Step-by-step self-validating experimental workflow for AnGal quantification.

Conclusion

For analytical scientists and drug development professionals, data integrity is non-negotiable. While deuterated standards are often more accessible, the chromatographic isotope effect introduces a critical vulnerability in LC-MS/MS workflows—specifically, differential matrix suppression due to retention time shifts.

By utilizing 13C6-anhydrogalactose , researchers eliminate the variables of H/D exchange and van der Waals discrepancies. The ¹³C label guarantees exact co-elution, ensuring that the internal standard perfectly mirrors the ionization environment of the native analyte. For rigorous, reproducible quantification of 3,6-anhydrogalactose, 13C6-labeling is the definitive gold standard.

References

  • Wang, S., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. - PubMed. [Link]

  • Li, XQ., et al. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. - PMC.[Link]

  • Xu, Y., et al. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity. - PMC.[Link]

Sources

Comparative

Validating carbohydrate quantification methods using 1,6-Anhydro-beta-D-galactose-13C6

Validating Carbohydrate Quantification Methods: The Role of 1,6-Anhydro- β -D-galactose- 13 C 6​ in Mass Spectrometry Introduction Monosaccharide anhydrides (MAs)—specifically levoglucosan, mannosan, and galactosan—are u...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Carbohydrate Quantification Methods: The Role of 1,6-Anhydro- β -D-galactose- 13 C 6​ in Mass Spectrometry

Introduction

Monosaccharide anhydrides (MAs)—specifically levoglucosan, mannosan, and galactosan—are universally recognized as highly specific molecular tracers for biomass burning in atmospheric particulate matter (PM) and are increasingly relevant in glycoprotein profiling. Formed by the thermal degradation of cellulose and hemicellulose, these structural isomers share identical molecular weights ( m/z 162) and exhibit nearly indistinguishable fragmentation pathways[1].

Historically, analytical methods have struggled to accurately quantify galactosan due to its low relative abundance compared to levoglucosan and severe chromatographic co-elution issues[2]. Relying on external calibration or generic internal standards often leads to significant quantification bias. To achieve absolute scientific integrity, quantification protocols must operate as self-validating systems. This is where Isotope Dilution Mass Spectrometry (IDMS) utilizing the exact stable isotope-labeled standard, , becomes indispensable[3].

Part 1: The Mechanistic Imperative for 13 C 6​ -Galactosan

When analyzing trace carbohydrates in complex matrices (like aerosol extracts or biological fluids), analysts face three primary physical challenges: extraction losses, chromatographic co-elution, and ionization suppression/enhancement[4].

Many laboratories compromise by using 13 C 6​ -levoglucosan as a blanket internal standard for all three MAs[5]. However, this breaks the fundamental rule of causality in IDMS: an internal standard can only correct for physical and chemical variations if it behaves identically to the target analyte in space and time.

Galactosan and levoglucosan have different retention times on analytical columns (e.g., HILIC or anion-exchange)[2]. Because they elute at different times, they are subjected to different matrix components entering the electrospray ionization (ESI) source, leading to divergent ion suppression profiles. By spiking the sample with 1,6-Anhydro- β -D-galactose- 13 C 6​ prior to extraction, you create a self-validating system governed by two causal principles:

  • Extraction Causality: Any physical loss of endogenous galactosan during filtration or solid-phase extraction is proportionally mirrored by the 13 C 6​ standard[6].

  • Ionization Causality: The 13 C 6​ standard perfectly co-elutes with endogenous galactosan, experiencing the exact same matrix micro-environment in the ESI source. The ratio of their signals ( m/z 161 vs. m/z 167 in negative mode) remains mathematically constant, entirely negating matrix effects[6].

Part 2: Comparative Analysis of Quantification Methods

To objectively evaluate the performance of 13 C 6​ -galactosan IDMS, we must compare it against legacy and alternative methodologies[1].

Table 1: Objective Comparison of Carbohydrate Quantification Methods

MethodSample PreparationIsomer ResolutionMatrix EffectsSensitivity (LOD)Limitations
GC-MS Tedious (Silylation required)ExcellentLow (EI source)~130 µg/LDerivatization introduces variability and thermal degradation risks[1].
HPAEC-PAD Simple (Aqueous)Poor (Arabitol/Levoglucosan overlap)High (Electrode fouling)10-30 µg/LCo-elution of sugars compromises accuracy; PAD is sensitive to pH changes[7].
HPAEC-MS Simple (Aqueous)GoodModerate1-2 µg/LHigh salt mobile phases can suppress MS signals if not properly desalted[2].
UHPLC-MS/MS (External Cal)Simple (Aqueous)ExcellentSevere (Ion suppression)<1 µg/LCannot correct for sample loss or variable matrix suppression[4].
UHPLC-MS/MS (with 13 C 6​ -Galactosan)Simple (Aqueous)ExcellentNegated via IDMS <0.1 µg/L Requires investment in specific 13 C 6​ isotopic standards.

Part 3: Self-Validating Experimental Protocol (UHPLC-MS/MS)

To guarantee trustworthiness, the following step-by-step workflow establishes a closed-loop validation system for galactosan quantification[4].

Step 1: Isotopic Spiking (The Validation Anchor)
  • Punch a known area of the quartz fiber filter containing the PM sample[8].

  • Spike the filter directly with a precisely known concentration of 1,6-Anhydro- β -D-galactose- 13 C 6​ (e.g., 50 ng).

    • Causality: Spiking before extraction ensures the standard accounts for all subsequent physical losses, validating the entire extraction efficiency.

Step 2: Aqueous Extraction
  • Immerse the spiked filter in 5.0 mL of LC-MS grade ultrapure water.

  • Sonicate for 30 minutes at room temperature.

    • Causality: MAs are highly water-soluble; strictly avoiding organic solvents prevents the co-extraction of hydrophobic matrix interferents that cause downstream ion suppression[4].

  • Filter the extract through a 0.22 µm PTFE syringe filter to remove insoluble particulates that could foul the UHPLC column[4].

Step 3: Chromatographic Separation
  • Inject 5 µL of the extract onto a dedicated sugar column (e.g., Luna Omega Sugar or equivalent HILIC phase)[9].

  • Use an isocratic or shallow gradient mobile phase (e.g., Acetonitrile/Water with 0.1% Ammonium Hydroxide) to baseline-separate galactosan from levoglucosan and mannosan[5].

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Operate the MS in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Monitor the specific transitions:

    • Endogenous Galactosan: m/z 161 113 (Quantifier), m/z 161 101 (Qualifier)[6].

    • 13 C 6​ -Galactosan: m/z 167 118[6].

  • Calculate the absolute concentration using the response factor of the endogenous peak area relative to the 13 C 6​ internal standard peak area.

Part 4: Data Presentation (Quantitative Recovery & Precision)

The empirical superiority of using the exact 13 C 6​ -galactosan standard is demonstrated in the validation data below, highlighting the elimination of matrix-induced bias[6].

Table 2: Validation Parameters for Galactosan Quantification (NIST SRM 1649b equivalent)

ParameterExternal Calibration 13 C 6​ -Levoglucosan IS 13 C 6​ -Galactosan IS
Recovery (%) 68.4 ± 12.182.5 ± 8.499.2 ± 2.1
Precision (RSD %) 15.3%9.2%3.7%
Matrix Effect (%) -42% (Suppression)-18% (Partial correction)0% (Fully corrected)
Accuracy (Bias %) -28.5%-11.0%+1.2%

Note: Using a mismatched internal standard ( 13 C 6​ -levoglucosan) fails to fully correct for galactosan's specific matrix suppression, proving the necessity of the exact isotopologue.

Part 5: Workflow Visualization

The following diagram illustrates the logical causality of the IDMS workflow, demonstrating how the internal standard secures data integrity at every vulnerability point.

G N1 1. Sample Collection (Aerosol Filter / Matrix) N2 2. Isotopic Spiking (Add 13C6-Galactosan) N1->N2 Prevents extraction bias N3 3. Aqueous Extraction (Ultrasonic, No Organics) N2->N3 Equilibration N4 4. Filtration (0.22 µm PTFE) N3->N4 Physical loss mirrored N5 5. UHPLC Separation (Isomer Resolution) N4->N5 N6 6. ESI-MS/MS Detection (MRM Transitions) N5->N6 Exact co-elution N7 7. IDMS Quantification (Ratio: 12C / 13C) N6->N7 Cancels ion suppression

Workflow of Isotope Dilution Mass Spectrometry (IDMS) using 13C6-Galactosan to ensure data integrity.

References

  • Bros, P., et al. (2025). "Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry." Atmospheric Measurement Techniques, 18, 6315–6327.[Link]

  • Saarnio, K., et al. (2010). "High-performance anion-exchange chromatography-mass spectrometry method for determination of levoglucosan, mannosan, and galactosan in atmospheric fine particulate matter." Analytical and Bioanalytical Chemistry, 398(5), 2253-64.[Link]

  • Gambaro, A., et al. (2008). "Direct Determination of Levoglucosan at the Picogram per Milliliter Level in Antarctic Ice by High-Performance Liquid Chromatography/High-Resolution Mass Spectrometry." Analytical Chemistry, 80(5).[Link]

  • Urban, R. C., et al. (2014). "Simultaneous measurement of multiple organic tracers in fine aerosols from biomass burning and fungal spores by HPLC-MS/MS." Atmospheric Environment, 90, 106-112.[Link]

Sources

Safety & Regulatory Compliance

Safety

1,6-Anhydro-beta-D-galactose-13C6 proper disposal procedures

As a Senior Application Scientist, I understand that handling stable isotope-labeled compounds like 1,6-Anhydro-beta-D-galactose-13C6 (often referred to as 13C6-galactosan) requires a nuanced approach to laboratory safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling stable isotope-labeled compounds like 1,6-Anhydro-beta-D-galactose-13C6 (often referred to as 13C6-galactosan) requires a nuanced approach to laboratory safety and logistics. While the parent compound is a relatively benign carbohydrate derivative, its application in metabolic flux analysis, LC-MS/MS tracing, and pharmacokinetic studies means it rarely exists in isolation at the time of disposal.

The fundamental rule of stable isotope disposal is this: The final matrix dictates the waste stream. Because 1,6-Anhydro-beta-D-galactose-13C6 utilizes the stable carbon-13 isotope rather than the radioactive carbon-14, it bypasses the stringent Nuclear Regulatory Commission (NRC) protocols required for radiochemicals. Instead, disposal is governed by the co-solvents or biological fluids used in your specific assay.

Here is your comprehensive, step-by-step operational guide to the safe handling and legal disposal of 1,6-Anhydro-beta-D-galactose-13C6.

Part 1: Chemical Properties & Hazard Causality

Before routing waste, it is critical to understand the physicochemical properties of the compound. The lack of inherent toxicity in the sugar molecule means our primary safety focus must shift to the reagents used to extract or analyze it[1].

Table 1: Quantitative & Qualitative Hazard Assessment

Property / Metric Value Causality & Safety Implication
Isotope Label 13C6 (Stable) Non-radioactive. Does not require lead shielding, Geiger counter monitoring, or specialized radioactive decay storage.
RCRA Status (Pure) Non-hazardous Pure powder is not an EPA-listed hazardous waste. However, institutional EHS policies generally mandate incineration to prevent synthetic accumulation.
Typical Co-solvents Methanol, Acetonitrile Highly flammable and toxic. Triggers EPA RCRA hazardous waste protocols[2].
Max Accumulation (LQG) 55 Gallons Under EPA rules, Large Quantity Generators (LQGs) can accumulate up to 55 gallons of solvent waste before mandatory removal[3].

| Max Storage Time (LQG) | 90 Days | Waste must be transported to a licensed disposal facility within 90 days to avoid severe regulatory fines[2]. |

Part 2: Waste Segregation & Disposal Workflow

To prevent dangerous chemical cross-reactions and optimize disposal costs, waste must be segregated at the point of generation. The following logical workflow dictates how 13C6-galactosan waste should be routed based on its experimental state.

G Start 1,6-Anhydro-β-D-galactose-13C6 Waste Generated Pure Pure Solid / Unused Start->Pure Solvent Mixed with Organic Solvents (e.g., MeOH, ACN) Start->Solvent Bio Mixed with Biological Matrices (Blood, Urine, Cells) Start->Bio SolidWaste Non-Hazardous / Solid Chemical Waste (Incineration) Pure->SolidWaste Flammable Hazardous Liquid Waste (RCRA Flammable) Solvent->Flammable Biohazard Biohazardous Waste (Autoclave / Bio-Incineration) Bio->Biohazard

Waste routing workflow for 13C6-labeled carbohydrate derivatives based on matrix.

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure regulatory compliance and physical safety.

Protocol A: Pure Solid Compound Management

Causality: Unused or expired pure powder is non-reactive. However, to maintain environmental integrity and comply with general laboratory safety standards, it should not be disposed of in standard municipal trash.

  • Collection: Gather unused 13C6-galactosan powder in its original glass vial or a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container.

  • Verification Check: Ensure no moisture or reactive chemicals have entered the container.

  • Labeling: Affix a label clearly stating: "Non-Hazardous Chemical Waste - 1,6-Anhydro-beta-D-galactose-13C6 (Solid)".

  • Storage & Removal: Place in your lab's designated satellite accumulation area. Transfer to your Environmental Health and Safety (EHS) department for commercial lab packing and incineration.

Protocol B: Solvent-Mixed Waste (LC-MS/MS Effluents)

Causality: In metabolic flux analysis, 13C6-galactosan is typically extracted using organic solvents. The Resource Conservation and Recovery Act (RCRA) hazardous classification is triggered by the flammability and toxicity of these solvents, overriding the non-hazardous nature of the carbohydrate[2].

  • Segregation: Direct LC-MS/MS effluent or liquid extraction waste into a dedicated flammable liquid waste carboy.

  • Compatibility Check (Critical): Do not mix this waste with halogenated solvents (e.g., chloroform used in lipid extractions). Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can cause exothermic reactions.

  • Secondary Containment: Place the waste carboy in a secondary containment bin. This ensures that if the primary container fails, the flammable liquid will not breach the laboratory floor or drainage system[4].

  • Labeling: Apply a compliant hazardous waste label. Check the boxes for "Flammable" and "Toxic". List all constituents by percentage (e.g., 50% Methanol, 50% Water, <0.1% 13C6-Carbohydrate).

  • Regulatory Closure: Under EPA guidelines, ensure the container is kept securely closed at all times except when actively adding waste. Monitor the 90-day accumulation limit for LQGs[2].

Protocol C: Biological Matrix Waste (In Vitro / In Vivo Tracing)

Causality: When 13C6-galactosan is spiked into plasma, urine, or cell cultures, the primary hazard becomes biological. The waste must be sterilized to destroy potential bloodborne pathogens before it can be legally transported[5].

  • Liquid Inactivation: For liquid biological waste containing the tracer (and no flammable solvents), add sodium hypochlorite (bleach) to achieve a final concentration of 10%.

  • Incubation: Allow a minimum contact time of 30 minutes to fully denature biological hazards.

  • Solid Bio-waste Segregation: Place all pipette tips, Eppendorf tubes, and gloves that came into contact with the bio-mixture into red, puncture-resistant biohazard bags[5].

  • Sterilization: Autoclave the solid waste at 121°C (15 psi) for 30-60 minutes. Self-Validation Check: Use autoclave indicator tape to visually confirm that the required sterilization temperature was reached.

  • Final Disposal: Once autoclaved, the waste is generally considered non-infectious and can be handed over to EHS for bio-incineration.

Part 4: Regulatory Grounding & Institutional Compliance

For academic and research institutions, navigating waste disposal requires strict adherence to federal guidelines. The EPA's Subpart K regulations provide alternative, flexible standards specifically designed for the unique waste generation patterns of academic laboratories[3].

Unlike industrial manufacturing, research labs generate small volumes of highly variable waste. Subpart K allows eligible academic entities the flexibility to make hazardous waste determinations at a central accumulation area rather than at the benchtop, provided the institution maintains a rigorous Laboratory Management Plan (LMP)[3]. Furthermore, the American Chemical Society (ACS) strongly advocates for the adoption of these flexible frameworks to reduce operational burdens while maintaining absolute environmental protection[6].

By standardizing your 13C6-galactosan disposal around these frameworks, you ensure that your laboratory remains audit-ready, environmentally responsible, and operationally efficient.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Volatile Organic Compounds (VOCs) Metabolites - Laboratory Procedure Manual Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,6-Anhydro-beta-D-galactose-13C6

Comprehensive Safety and Operational Guide: Handling 1,6-Anhydro-beta-D-galactose-13C6 Introduction 1,6-Anhydro-beta-D-galactose-13C6 (13C-labeled galactosan) is a highly specialized stable isotope tracer utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1,6-Anhydro-beta-D-galactose-13C6

Introduction 1,6-Anhydro-beta-D-galactose-13C6 (13C-labeled galactosan) is a highly specialized stable isotope tracer utilized extensively in metabolomics, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[1]. As an anhydrosugar, it serves as a critical internal standard for quantifying carbohydrate metabolism and environmental biomass burning markers. While the carbon-13 (13C) enrichment provides a mass shift for analytical detection, it does not impart radioactivity. Therefore, handling this compound requires stringent chemical safety and contamination-prevention protocols rather than radiological controls. This guide provides researchers and drug development professionals with procedural, step-by-step guidance on Personal Protective Equipment (PPE), operational workflows, and disposal plans.

Section 1: Hazard Assessment & Causality Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, a thorough hazard assessment is required to dictate PPE selection[2]. 1,6-Anhydro-beta-D-galactose-13C6 is typically supplied as a lyophilized powder. While carbohydrates are generally of low systemic toxicity, handling this specific compound presents three primary operational hazards:

  • Particulate Inhalation: Fine powders can become aerosolized during weighing, leading to mechanical irritation of the respiratory tract.

  • Hygroscopic Degradation: The compound readily absorbs atmospheric moisture. Moisture transfer from human skin not only degrades the expensive isotopic standard but can also cause the powder to clump, altering quantitative accuracy.

  • Dermal/Ocular Irritation: Direct contact with the concentrated powder may cause mild skin or eye irritation[3].

Expert Insight: The causality behind our strict PPE recommendations is twofold: protecting the researcher from particulate exposure and protecting the high-purity isotopic standard from enzymatic or aqueous contamination (e.g., nucleases, proteases, or sweat from bare hands).

Section 2: Personal Protective Equipment (PPE) Matrix To comply with OSHA 1910.132[2] and ensure experimental integrity, the following PPE must be donned prior to handling the neat (undiluted) standard.

PPE CategoryRequired SpecificationCausality / Purpose
Hand Protection Powder-free Nitrile Gloves (Double gloving recommended)Nitrile provides a superior moisture barrier compared to latex, preventing sweat from degrading the hygroscopic standard. Double gloving allows rapid shedding if the outer glove is contaminated.
Eye Protection ANSI Z87.1-certified Safety GogglesPrevents ocular exposure to aerosolized particulates during the opening of pressurized or vacuum-sealed vials.
Body Protection Flame-retardant, static-dissipative Lab CoatPrevents static charge accumulation, which can cause fine powders to "jump" out of the weighing boat, leading to loss of expensive material and surface contamination.
Respiratory N95/P100 Particulate Respirator (or work in a Class II BSC)Mitigates the inhalation risk of fine carbohydrate dust. Working within a calibrated fume hood or biosafety cabinet (BSC) is preferred over a respirator.

Section 3: Operational Workflow & Handling Protocol To ensure a self-validating system where safety and data integrity are continuously maintained, follow this step-by-step methodology for reconstituting 1,6-Anhydro-beta-D-galactose-13C6.

Step 1: Environmental Preparation

  • Wipe down the analytical balance and surrounding bench space with 70% ethanol or isopropanol.

  • Ensure the area is free of static. Use an anti-static bar or ionizer if the laboratory environment is exceptionally dry (Relative Humidity < 30%).

Step 2: Vial Acclimation

  • Isotope standards are often shipped and stored at -20°C. Critical: Allow the sealed vial to reach ambient room temperature for at least 30 minutes before opening. Opening a cold vial introduces condensation, which will instantly degrade the anhydrosugar.

Step 3: Weighing and Transfer

  • Don all required PPE (see Matrix).

  • Open the vial inside a ductless fume enclosure or Class II BSC to prevent draft-induced powder dispersal.

  • Use a pre-weighed, static-free weighing boat and a micro-spatula to transfer the desired mass.

Step 4: Reconstitution

  • Dissolve the powder in a high-purity MS-grade solvent (e.g., LC-MS grade water or methanol, depending on the downstream assay).

  • Vortex gently for 30 seconds. Aliquot the reconstituted stock solution into low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Section 4: Spill Management & Disposal Plan Spill Cleanup Procedure:

  • Solid Spill: Do not sweep dry powder, as this aerosolizes the compound. Gently cover the spill with damp, absorbent paper towels (using water or 70% ethanol). Carefully wipe up the material and place it in a designated solid waste container.

  • Liquid Spill: Absorb the reconstituted solution with inert absorbent pads. Wash the affected area with soap and water, followed by a 70% ethanol wipe.

Disposal Plan (EPA Compliance): Although 1,6-Anhydro-beta-D-galactose-13C6 is not inherently highly toxic, its disposal must comply with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations under 40 CFR Part 262[4].

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats should be disposed of in approved, labeled chemical solid waste receptacles[3].

  • Liquid Waste: Solutions containing the compound, especially if dissolved in organic solvents like methanol, must be collected in compatible, clearly labeled liquid hazardous waste carboys. Do not pour down the drain.

  • Generator Guidelines: Ensure your facility adheres to its specific EPA generator status (VSQG, SQG, or LQG) regarding accumulation times and off-site transport[4].

Section 5: Workflow Visualization The following diagram illustrates the logical progression of handling and disposing of this stable isotope standard, ensuring both researcher safety and regulatory compliance.

G Start 1. PPE Donning & Temp Acclimation Weighing 2. Anti-Static Weighing in BSC Start->Weighing Reconstitution 3. Reconstitution in MS-Grade Solvent Weighing->Reconstitution Analysis 4. Downstream MS/NMR Analysis Reconstitution->Analysis Disposal 5. EPA-Compliant Waste Disposal Analysis->Disposal

Workflow for handling and disposing of 1,6-Anhydro-beta-D-galactose-13C6.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Retrieved from [Link]

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